Pentatriacontane-14,18-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentatriacontane-14,18-dione is an organic compound with the molecular formula C35H68O2. It is characterized by the presence of two ketone groups located at the 14th and 18th positions of the pentatriacontane chain. This compound is part of the aliphatic ketones family and is known for its long carbon chain and specific functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentatriacontane-14,18-dione typically involves the oxidation of the corresponding alcohol or the direct introduction of ketone groups into the pentatriacontane chain. Common reagents used in these synthetic routes include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure selective oxidation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentatriacontane-14,18-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products Formed
Oxidation: Formation of pentatriacontane-14,18-dicarboxylic acid
Reduction: Formation of pentatriacontane-14,18-diol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Pentatriacontane-14,18-dione has several applications in scientific research:
Chemistry: Used as a model compound to study long-chain aliphatic ketones and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of pentatriacontane-14,18-dione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and interact with nucleophiles, influencing biochemical pathways. The long carbon chain provides hydrophobic interactions, affecting the compound’s solubility and distribution in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentatriacontane: Lacks the ketone groups, making it less reactive in certain chemical reactions.
Hexatriacontane-14,18-dione: Similar structure but with a longer carbon chain.
Tetratriacontane-14,18-dione: Similar structure but with a shorter carbon chain.
Eigenschaften
CAS-Nummer |
825629-40-1 |
---|---|
Molekularformel |
C35H68O2 |
Molekulargewicht |
520.9 g/mol |
IUPAC-Name |
pentatriacontane-14,18-dione |
InChI |
InChI=1S/C35H68O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-31-35(37)33-29-32-34(36)30-27-25-23-21-19-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
InChI-Schlüssel |
FEVXZQBRVFRIAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCC(=O)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.